Distinct Receptor Binding Profile: Higher Affinity for Imidazoline Receptors vs. α2-Adrenoceptors Compared to Clonidine
Tizanidine exhibits a distinct receptor binding profile compared to the structurally related α2-agonist, clonidine. In a competitive binding study using rat kidney membranes, tizanidine displayed an approximately 20-fold higher affinity for imidazoline-receptors than for α2-adrenoceptors [1]. In contrast, clonidine showed equal affinity for both receptor types [2]. This is a key differentiating factor in its pharmacodynamic action.
| Evidence Dimension | Receptor Binding Affinity Ratio (Imidazoline:α2-Adrenoceptor) |
|---|---|
| Target Compound Data | Approximately 20:1 (higher affinity for imidazoline receptors) |
| Comparator Or Baseline | Clonidine: 1:1 (equal affinity for both receptors) |
| Quantified Difference | Tizanidine's selectivity for imidazoline receptors is ~20-fold greater than clonidine's. |
| Conditions | Rat kidney membranes, using [3H]p-aminoclonidine as a radioligand. |
Why This Matters
This differential binding profile may contribute to tizanidine's distinct therapeutic and side-effect profile compared to clonidine, influencing its selection for specific research or clinical applications.
- [1] Muramatsu I, et al. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors. Jpn J Pharmacol. 1992;59(4):457-9. View Source
- [2] Muramatsu I, et al. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors. Jpn J Pharmacol. 1992;59(4):457-9. View Source
